2-(4,7-Dimethyl-1,3-dioxo-2-phenethyl-purino[7,8-a]imidazol-6-yl)acetic acid
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Overview
Description
2-(4,7-Dimethyl-1,3-dioxo-2-phenethyl-purino[7,8-a]imidazol-6-yl)acetic acid is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a purino[7,8-a]imidazole core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,7-Dimethyl-1,3-dioxo-2-phenethyl-purino[7,8-a]imidazol-6-yl)acetic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the purino[7,8-a]imidazole core, followed by the introduction of the phenethyl group and the acetic acid moiety. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(4,7-Dimethyl-1,3-dioxo-2-phenethyl-purino[7,8-a]imidazol-6-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the purino[7,8-a]imidazole core.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(4,7-Dimethyl-1,3-dioxo-2-phenethyl-purino[7,8-a]imidazol-6-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-(4,7-Dimethyl-1,3-dioxo-2-phenethyl-purino[7,8-a]imidazol-6-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Purine derivatives: Compounds with a purine core, such as caffeine and theobromine.
Imidazole derivatives: Compounds like histidine and histamine, which contain an imidazole ring.
Uniqueness
2-(4,7-Dimethyl-1,3-dioxo-2-phenethyl-purino[7,8-a]imidazol-6-yl)acetic acid is unique due to its specific combination of functional groups and its purino[7,8-a]imidazole core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
2-[4,7-dimethyl-1,3-dioxo-2-(2-phenylethyl)purino[7,8-a]imidazol-6-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O4/c1-12-10-24-15-16(20-18(24)23(12)11-14(25)26)21(2)19(28)22(17(15)27)9-8-13-6-4-3-5-7-13/h3-7,10H,8-9,11H2,1-2H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQGLDCWMLUMROP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CC(=O)O)N(C(=O)N(C3=O)CCC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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